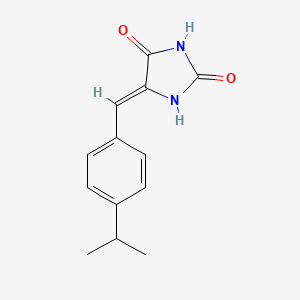

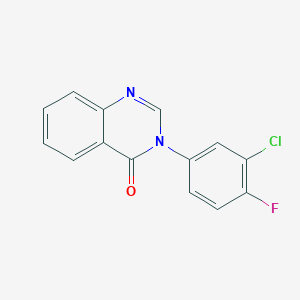

![molecular formula C13H12N2O2S B5502412 N-[(苄氨基)碳硫酰基]-2-呋喃酰胺](/img/structure/B5502412.png)

N-[(苄氨基)碳硫酰基]-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to obtain the corresponding thioamide. The thioamide was then oxidized to synthesize a complex furan derivative (А. Aleksandrov & М. М. El’chaninov, 2017).

- A similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized using various spectroscopic techniques. The crystal structure was determined using single-crystal X-ray diffraction (S. Saeed et al., 2010).

Molecular Structure Analysis

- The molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was analyzed through X-ray diffraction, revealing specific spatial arrangements and intramolecular hydrogen bonding patterns (S. Saeed et al., 2010).

Chemical Reactions and Properties

- N-(Cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, exhibit colorimetric sensing of fluoride anions. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, demonstrating the chemical reactivity of similar compounds (E. A. Younes et al., 2020).

Physical Properties Analysis

- The synthesis of furan-based compounds often involves reactions under specific conditions, such as solvent-free conditions or reflux in MeCN, indicating their stability and reactivity under various physical conditions (R. Mohebat et al., 2015).

Chemical Properties Analysis

- The chemical properties of related furamide derivatives can be inferred from their reactivity in various synthesis reactions and their ability to form stable crystalline structures, as seen in the synthesis and characterization studies of similar compounds (S. Saeed et al., 2010).

科学研究应用

合成与反应性

N-[(苄氨基)碳硫酰基]-2-呋喃酰胺参与了各种合成和反应性研究。例如,Aleksandrov 和 El’chaninov (2017) 合成了 N-(1-萘基)呋喃-2-甲酰胺,该甲酰胺经过进一步处理生成硫代酰胺衍生物,展示了与 N-[(苄氨基)碳硫酰基]-2-呋喃酰胺相关的化合物的合成多功能性 (Aleksandrov & El’chaninov, 2017)。同样,Aleksandrov 等人 (2021) 证明了苯并噻唑-6-胺与呋喃-2-羰基氯的酰化作用,生成 N-(1,3-苯并噻唑-6-基)呋喃-2-甲酰胺及其硫代酰胺衍生物,表明该化合物在合成复杂分子结构中的作用 (Aleksandrov et al., 2021)。

光谱表征和晶体结构

N-[(苄氨基)碳硫酰基]-2-呋喃酰胺及其衍生物也一直是光谱表征和晶体结构分析的主题。Saeed 等人 (2010) 合成了并表征了 N-{[(4-溴苯基)氨基]碳硫酰基}苯甲酰胺,这是一种相关化合物,使用各种光谱技术和单晶 X 射线衍射 (Saeed et al., 2010)。

催化和绿色化学

在催化和绿色化学领域,Khan 等人 (2016) 开发了一种铜催化的苯甲酰胺区域选择性羰基化,该工艺适用于呋喃及其相关衍生物的羰基化。这项工作突出了 N-[(苄氨基)碳硫酰基]-2-呋喃酰胺衍生物在绿色化学应用中的潜力 (Khan et al., 2016)。此外,高等人 (2020) 综述了与绿色化学相关的苯并噻唑化合物合成方面的最新进展,强调了这些衍生物的环境意义 (Gao et al., 2020)。

属性

IUPAC Name |

N-(benzylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-12(11-7-4-8-17-11)15-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOZDDCTBYXZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzylcarbamothioyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)